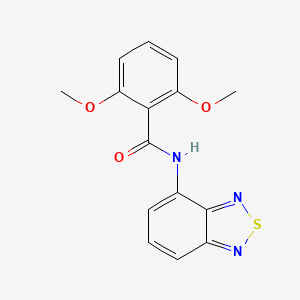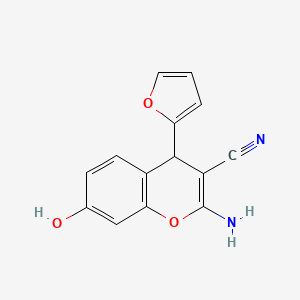![molecular formula C12H10BrN3 B14942764 4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile](/img/structure/B14942764.png)
4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE is an organic compound that features a bromine atom, two cyano groups, and a dimethylamino group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions typically include the use of palladium catalysts, boron reagents, and appropriate solvents to facilitate the coupling process .
化学反応の分析
Types of Reactions
4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE has several applications in scientific research:
Biology: The compound’s structural features make it a candidate for studying biological interactions and potential therapeutic applications.
Industry: It can be utilized in the production of advanced materials and electronic components due to its unique chemical properties.
作用機序
The mechanism by which 4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE exerts its effects involves interactions with molecular targets and pathways. The cyano groups and dimethylamino group can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. These interactions can affect biological pathways and molecular targets, leading to potential therapeutic effects.
類似化合物との比較
Similar Compounds
4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE: shares similarities with other cyano-substituted phenyl compounds and brominated aromatic compounds.
2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE: Lacks the bromine atom but has similar structural features.
4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL AMINE: Contains an amine group instead of a cyano group.
Uniqueness
The presence of both cyano groups and a bromine atom in 4-BROMO-2-CYANO-5-[(E)-2-(DIMETHYLAMINO)-1-ETHENYL]PHENYL CYANIDE makes it unique compared to other similar compounds
特性
分子式 |
C12H10BrN3 |
|---|---|
分子量 |
276.13 g/mol |
IUPAC名 |
4-bromo-5-[(E)-2-(dimethylamino)ethenyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C12H10BrN3/c1-16(2)4-3-9-5-10(7-14)11(8-15)6-12(9)13/h3-6H,1-2H3/b4-3+ |
InChIキー |
COXJPCXNCSKRJG-ONEGZZNKSA-N |
異性体SMILES |
CN(C)/C=C/C1=CC(=C(C=C1Br)C#N)C#N |
正規SMILES |
CN(C)C=CC1=CC(=C(C=C1Br)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B14942684.png)
![2-Ethyl-7-(4-hydroxy-3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14942687.png)
![4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-N~2~-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942689.png)

![Methyl 2-benzyl-7-[(tetrahydrofuran-3-ylcarbonyl)amino]-1,3-benzoxazole-5-carboxylate](/img/structure/B14942695.png)

![N-(3-fluorobenzyl)-3-[(3-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B14942713.png)
![{5-[3-(1H-pyrazol-1-yl)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B14942723.png)
![3-(2,6-dichlorobenzyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942744.png)
![7-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-6-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B14942747.png)
![1-Acetyl-N-[3-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)propyl]-N-methyl-5-indolinesulfonamide](/img/structure/B14942751.png)


![6-(8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942774.png)
